molecular formula C11H13NO2 B13621228 1-(Pyridin-3-yl)hexane-1,3-dione

1-(Pyridin-3-yl)hexane-1,3-dione

Cat. No.: B13621228
M. Wt: 191.23 g/mol
InChI Key: XPMWUZZBJKDVDT-UHFFFAOYSA-N
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Description

Contextualization of β-Diketones in Organic and Coordination Chemistry

A β-diketone, or 1,3-diketone, is an organic compound featuring two ketone functional groups separated by a single carbon atom. fiveable.meucla.edu This arrangement imparts unique chemical properties that make β-diketones valuable intermediates in organic synthesis and highly effective ligands in coordination chemistry. mdpi.comalfachemic.com

The carbon atom situated between the two carbonyl groups is acidic, readily losing a proton to form a stable enolate ion. fiveable.me This stability arises from the delocalization of the negative charge over the two oxygen atoms. This keto-enol tautomerism is a defining characteristic of β-diketones. mdpi.com In solution, they exist as an equilibrium mixture of the keto and enol forms, with the enol form often being predominant. wikipedia.org

In organic chemistry , the reactivity of the enolate makes β-diketones versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net The most classical method for their synthesis is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. nih.gov

In coordination chemistry , β-diketones are celebrated for their ability to act as excellent chelating ligands. alfachemic.comresearchgate.net Upon deprotonation, the enolate form coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net This chelation enhances the stability of metal complexes and allows for the fine-tuning of the metal center's electronic and steric properties. chemscene.com These metal β-diketonate complexes are utilized in diverse areas, including as catalysts, luminescent materials, and precursors for metal oxide deposition. alfachemic.comresearchgate.net The steric bulk of substituents on the β-diketone ligand can be used to control the coordination geometry around the metal center. acs.org

Table 1: Key Properties and Applications of β-Diketones

Property Description Relevance in Chemistry
Structure Contains two ketone (C=O) groups separated by a methylene (B1212753) (-CH2-) group. ucla.eduwikipedia.org The proximity of the carbonyls dictates its unique reactivity.
Keto-Enol Tautomerism Exists as an equilibrium between the diketo form and the more stable enol form. mdpi.comwikipedia.org The enol form is crucial for its coordination and synthetic utility.
Acidity The α-protons on the central carbon are acidic due to resonance stabilization of the resulting enolate ion. fiveable.me Facilitates its use as a nucleophile in various organic reactions.

| Chelation | The enolate acts as a bidentate O,O-donor ligand, forming stable six-membered rings with metal ions. researchgate.net | Forms the basis of its extensive use in coordination chemistry and catalysis. chemscene.com |

Significance of Pyridine (B92270) Moieties in Chemical Synthesis and Molecular Interactions

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene (B151609), with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's physical and chemical properties, making it a cornerstone in many areas of chemistry.

In chemical synthesis , the pyridine scaffold is considered a "privileged structure," appearing in a vast number of pharmaceuticals, agrochemicals, and natural products like alkaloids. rsc.orgijpsonline.com Its utility stems from several key features:

Basicity : The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, making pyridine basic, with properties similar to a tertiary amine. wikipedia.org This allows it to act as a catalyst or an acid scavenger in reactions.

Reactivity : Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient compared to benzene. This makes it less susceptible to electrophilic substitution (which typically occurs at the 3-position) and more prone to nucleophilic substitution (at the 2- and 4-positions). nih.gov

Synthetic Versatility : A multitude of synthetic methods exist for creating substituted pyridines, such as the Hantzsch pyridine synthesis, allowing for the construction of complex molecular architectures. wikipedia.orgnih.gov

In the context of molecular interactions , the pyridine moiety is a versatile participant. The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems. nih.gov Furthermore, its ability to coordinate with metal ions makes it a common ligand in coordination chemistry. rsc.org The aromatic ring itself can engage in π-π stacking interactions, which are important for the self-assembly of molecules and the binding of drugs to biological targets. researchgate.net The combination of a hydrogen-bonding site, a metal coordination site, and an aromatic surface allows for a diverse range of non-covalent interactions. rsc.org

Table 2: Prominence of the Pyridine Ring in Chemistry

Area of Significance Description Examples
Medicinal Chemistry A core component in over 7,000 drugs, enhancing properties like solubility and bioavailability. rsc.orgnih.gov Imatinib (anticancer), Atazanavir (antiviral), Milrinone (vasodilator). rsc.orgnih.gov
Agrochemicals Forms the basis for many herbicides and pesticides. Paraquat, Clopyralid.
Catalysis & Reagents Used as a basic solvent, catalyst, and precursor for more complex catalysts and reagents. wikipedia.org Pyridinium (B92312) chlorochromate (PCC), 4-Dimethylaminopyridine (DMAP).

| Coordination Chemistry | Acts as a monodentate or bridging ligand, forming stable complexes with a wide range of metals. rsc.org | Bipyridine (bidentate ligand), Terpyridine (tridentate ligand). |

Overview of Research Approaches for Novel Heterocyclic β-Diketones

The development of new heterocyclic β-diketones like 1-(Pyridin-3-yl)hexane-1,3-dione is driven by the quest for molecules with tailored properties for specific applications, such as targeted drug design or advanced materials science. mdpi.comnih.gov Research in this area employs a combination of established and innovative synthetic and analytical strategies.

Synthetic Strategies: The construction of novel heterocyclic β-diketones involves methods that can form either the β-diketone moiety or the heterocyclic ring, or assemble the entire molecule through multi-component reactions.

Classical Condensations : The Claisen condensation remains a fundamental method for forming the β-diketone core by reacting a suitable pyridine-containing ester (e.g., ethyl nicotinate) with a ketone (e.g., 2-pentanone). nih.gov

Multi-component Reactions : Strategies like the Hantzsch pyridine synthesis can be adapted to incorporate a pre-existing diketone fragment into a newly formed pyridine ring. wikipedia.org These reactions are highly efficient as they form several bonds in a single operation.

Cross-Coupling Reactions : Modern catalytic cross-coupling reactions can be used to join a pyridine unit and a diketone-containing fragment.

Cascade Reactions : Advanced strategies involve cascade or domino reactions where a series of intramolecular transformations are triggered from a single starting event, allowing for the rapid construction of complex molecular frameworks. researchgate.netnih.gov

Discovery and Design Approaches: Beyond synthesis, the discovery of novel compounds is accelerated by modern research methodologies.

Combinatorial Chemistry : Generating large libraries of related compounds by systematically varying the building blocks (e.g., using different ketones to react with the pyridine ester) allows for high-throughput screening against biological or material targets.

Computational Modeling : In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict the properties and potential activity of designed molecules before synthesis, saving time and resources. nih.gov This allows researchers to prioritize the most promising candidates for laboratory investigation.

Table 3: Research Methodologies for Novel Heterocyclic Compounds

Approach Description Key Advantages
Multi-component Reactions Combining three or more reactants in a single step to form a complex product. nih.gov High atom economy, operational simplicity, and rapid generation of molecular diversity.
Cascade Annulation A sequence of ring-forming reactions that occur in a single pot. researchgate.net Efficient construction of polycyclic and fused heterocyclic systems.
Catalyst-Mediated Synthesis The use of transition metal or organocatalysts to enable new or more efficient transformations. nih.govmdpi.com High selectivity, mild reaction conditions, and broad functional group tolerance.

| Computational Drug Design | Using computer models to design and predict the efficacy of new molecules. nih.gov | Rationalizes the screening process and prioritizes synthetic targets. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-pyridin-3-ylhexane-1,3-dione

InChI

InChI=1S/C11H13NO2/c1-2-4-10(13)7-11(14)9-5-3-6-12-8-9/h3,5-6,8H,2,4,7H2,1H3

InChI Key

XPMWUZZBJKDVDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Pyridin 3 Yl Hexane 1,3 Dione and Its Analogues

Retrosynthetic Analysis and Selection of Precursors

A retrosynthetic analysis of 1-(pyridin-3-yl)hexane-1,3-dione reveals several potential bond disconnections, suggesting various starting materials. The most common disconnection is at the C-C bond between the two carbonyl groups, which points to a Claisen-type condensation. This approach identifies a pyridine-containing ester and a ketone as the primary precursors. Specifically, an ester of nicotinic acid (pyridine-3-carboxylic acid) and 2-pentanone would be logical starting materials.

Alternatively, disconnection at the bond between the pyridine (B92270) ring and the dione (B5365651) fragment suggests a coupling reaction between a pyridine-containing nucleophile or electrophile and a pre-formed hexane-1,3-dione synthon. The selection of precursors is often guided by their commercial availability, cost, and the desired complexity of the final molecule.

Direct Synthetic Routes to the 1,3-Diketone Framework

The formation of the 1,3-diketone core is the central challenge in synthesizing compounds like this compound. Several established methods can be employed to construct this functional group.

Claisen Condensation and Related Acylation Reactions

The Claisen condensation is a classical and widely utilized method for synthesizing β-keto esters and, by extension, 1,3-diketones. masterorganicchemistry.comlibretexts.org This reaction involves the base-mediated condensation of two ester molecules or, more relevantly for this synthesis, an ester and a ketone. masterorganicchemistry.comlibretexts.org In a "crossed" Claisen condensation, an ester with no α-hydrogens, such as a pyridine-3-carboxylate, is reacted with a ketone that can be enolized, like 2-pentanone. libretexts.org

The mechanism involves the deprotonation of the α-carbon of the ketone by a strong base (e.g., sodium ethoxide, sodium hydride) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pyridine ester. Subsequent elimination of the alkoxy group from the ester yields the 1,3-diketone. libretexts.org

Several variations and improvements on the classical Claisen condensation have been developed. For instance, using pre-formed enolates can offer greater control over the reaction's regioselectivity. organic-chemistry.org Additionally, acylation reactions using acylating agents other than esters, such as acyl chlorides or N-acylbenzotriazoles, can also be employed to introduce the acyl group onto a ketone enolate. organic-chemistry.org

A study on the synthesis of 1-(pyridin-3-yl)butane-1,3-dione, a close analogue, utilized the reaction of methyl pyridine-3-carboxylate with acetone (B3395972) in the presence of sodium methoxide (B1231860) in THF. This demonstrates the feasibility of the Claisen-type approach for pyridine-substituted β-diketones.

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The efficiency of the Claisen condensation and related reactions is highly dependent on the reaction conditions.

Temperature: The reaction temperature can influence both the reaction rate and the stability of the reactants and products. While some Claisen condensations proceed at room temperature, others may require heating to overcome activation barriers. beilstein-journals.org Conversely, for highly reactive substrates, lower temperatures may be necessary to prevent side reactions.

Solvent: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to avoid interference with the basic catalyst and the enolate intermediate. The polarity of the solvent can also affect the solubility of the reactants and the stability of charged intermediates.

Catalysis: The selection of the base is a key parameter. Strong, non-nucleophilic bases are often preferred to minimize side reactions. Sodium hydride (NaH) and sodium alkoxides are common choices. masterorganicchemistry.com The stoichiometry of the base is also important; at least one equivalent is required to drive the reaction to completion by deprotonating the product β-diketone, which is more acidic than the starting ketone. masterorganicchemistry.com In some cases, Lewis acids like MgBr₂·OEt₂ have been used in conjunction with a base to facilitate "soft enolization" and subsequent acylation. organic-chemistry.org

Formation of the Pyridine-Substituted Moiety

The pyridine ring can be introduced either as part of one of the initial precursors or constructed during the synthetic sequence. The most straightforward approach involves using a pre-functionalized pyridine derivative, such as a nicotinic acid ester, as a starting material. This strategy benefits from the wide availability of simple pyridine compounds.

Alternatively, the pyridine ring can be formed through cyclization reactions. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia (B1221849) or an ammonia source. baranlab.org While powerful, this method is more suited for constructing substituted pyridines from acyclic precursors rather than directly attaching a pre-formed diketone.

Multicomponent Reaction Approaches for β-Diketone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. researchgate.netbeilstein-journals.orgnih.gov While direct MCRs for the synthesis of this compound are not extensively documented, analogous reactions for the formation of other β-diketone-containing structures exist. nih.gov

For instance, some MCRs utilize β-diketones as one of the components to build more complex heterocyclic systems, such as pyrans and pyridines. nih.govnih.govresearchgate.net These reactions highlight the reactivity of the β-diketone scaffold in one-pot transformations. The development of a novel MCR that directly yields this compound from simpler starting materials would be a significant advancement in the field.

Derivatization and Functionalization of this compound

Due to the presence of the 1,3-dicarbonyl moiety, this compound is expected to exist in equilibrium with its enol tautomer. This tautomerism allows for a rich derivatization chemistry. The enolic hydroxyl group can be alkylated or acylated. The acidic α-proton can be removed to generate an enolate, which can then participate in various C-C bond-forming reactions.

Furthermore, the dicarbonyl unit is a classic precursor for the synthesis of a wide range of five- and six-membered heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Condensation with amidines or guanidines can produce pyrimidines. The pyridine nitrogen also offers a site for functionalization, such as N-alkylation or N-oxidation.

Cyclohexane-1,3-dione, a related dicarbonyl compound, has been used as a derivatizing agent for aldehydes, showcasing the reactivity of the dione system. nih.govresearchgate.net

Modifications on the Pyridine Ring

The synthesis of analogs bearing a substituted pyridine ring typically involves preparing a functionalized nicotinic acid derivative as a key precursor, which is then subjected to a condensation reaction.

The primary route to the parent compound, this compound, is the Claisen condensation. wikipedia.orgbyjus.com This reaction involves the base-mediated condensation of a nicotinic acid ester, such as methyl nicotinate (B505614), with a ketone, in this case, pentan-2-one. A strong base, like sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl group of the ester.

General Synthesis via Claisen Condensation:

Methyl nicotinate + Pentan-2-one --(Base)--> this compound

To introduce substituents onto the pyridine ring, a pre-functionalized nicotinic acid ester is used as the starting material. A variety of synthetic methods exist for producing substituted pyridines, which can then be converted into the necessary ester precursors. illinois.edubaranlab.org These methods include:

Hantzsch Dihydropyridine Synthesis: A multi-component reaction that can be adapted to produce substituted pyridines. baranlab.org

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions provide a powerful route to highly substituted pyridine rings. baranlab.orgnih.gov

Functionalization of Pre-existing Pyridine Rings: Existing pyridine or picoline rings can be functionalized through reactions such as lithiation followed by electrophilic quench or radical substitution reactions. youtube.com

The table below illustrates potential modifications to the pyridine ring by using different substituted nicotinic acid esters in the Claisen condensation.

Nicotinic Acid Ester PrecursorResulting AnalogPotential Synthetic Approach for Precursor
Methyl 2-chloronicotinate1-(2-Chloro-pyridin-3-yl)hexane-1,3-dioneOxidation and esterification of 2-chloropyridine
Ethyl 6-methylnicotinate1-(6-Methyl-pyridin-3-yl)hexane-1,3-dioneCondensation/cyclization strategies illinois.edu
Methyl 5-bromonicotinate1-(5-Bromo-pyridin-3-yl)hexane-1,3-dioneDirect bromination of nicotinic acid
Ethyl 2-aminonicotinate1-(2-Amino-pyridin-3-yl)hexane-1,3-dioneFrom 2-chloronicotinate via amination

Transformations at the Hexane (B92381) Chain and Diketone Core

Modifications to the aliphatic portion of the molecule can be achieved either by altering the ketone used in the initial synthesis or by direct chemical transformation of the 1,3-diketone moiety after its formation.

Varying the Ketone Reactant

The structure of the alkyl chain is determined by the ketone used in the Claisen condensation. By replacing pentan-2-one with other ketones, a variety of analogs with different chain lengths and branching can be synthesized. This modularity allows for systematic exploration of the impact of the side chain's structure.

Ketone ReactantResulting AnalogChain Description
Acetone1-(Pyridin-3-yl)butane-1,3-dione Butyl chain
Butan-2-one1-(Pyridin-3-yl)pentane-1,3-dionePentyl chain
4-Methyl-pentan-2-one5-Methyl-1-(pyridin-3-yl)hexane-1,3-dioneBranched isohexyl chain
Cyclopentanone2-(Nicotinoyl)cyclopentan-1-oneCyclic side chain

Reactivity of the 1,3-Diketone Core

The 1,3-diketone functional group is a versatile platform for further chemical transformations. nih.gov The methylene (B1212753) group positioned between the two carbonyls (C2) is acidic and easily deprotonated to form a nucleophilic enolate. This enolate can react with various electrophiles. Furthermore, the two carbonyl groups can participate in condensation reactions to form heterocyclic systems.

Alkylation and Acylation: The C2 carbon can be readily alkylated or acylated using alkyl halides or acyl chlorides in the presence of a base. This allows for the introduction of a wide range of substituents at the core of the diketone. mdpi.com

Knoevenagel Condensation: The active methylene group can react with aldehydes and ketones in a Knoevenagel condensation to form α,β-unsaturated products. nih.gov

Heterocycle Formation: The 1,5-relationship of the pyridine nitrogen and the distal carbonyl group, along with the 1,3-dicarbonyl system, makes these compounds valuable precursors for fused heterocyclic systems. For example, reaction with hydrazine (B178648) can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine can lead to isoxazoles. Condensation with cyanoacetamide can also be used to construct substituted pyridone rings. researchgate.net

The following table summarizes key transformations of the diketone core.

ReagentReaction TypeResulting Structure
Methyl Iodide (CH₃I) / BaseC2-Alkylation2-Methyl-1-(pyridin-3-yl)hexane-1,3-dione
Benzaldehyde / BaseKnoevenagel Condensation2-Benzylidene-1-(pyridin-3-yl)hexane-1,3-dione
Hydrazine (N₂H₄)Cyclocondensation5-Propyl-3-(pyridin-3-yl)-1H-pyrazole
Cyanoacetamide / BaseCyclocondensationSubstituted 2-pyridone derivative researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pyridin 3 Yl Hexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 1-(Pyridin-3-yl)hexane-1,3-dione, which can exist in different tautomeric forms, NMR is particularly crucial for identifying and quantifying these species in solution.

Proton (¹H) NMR Analysis of Tautomeric Forms and Chemical Shifts

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of keto-enol tautomerism, a common feature of β-diketones. nih.govdoubtnut.com The molecule can exist as a diketo tautomer and two possible enol tautomers, with the equilibrium between them being influenced by the solvent. uncw.edu The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is often the predominant species in non-polar solvents. stackexchange.comechemi.com

In the enolic form of this compound, the enolic proton is expected to appear as a sharp singlet at a significantly downfield chemical shift, typically in the range of 15-17 ppm, due to the strong intramolecular hydrogen bond. The vinylic proton of the enol form would likely resonate around 6.0-7.0 ppm. The protons of the pyridine (B92270) ring are expected to appear in the aromatic region, with the proton at position 2 of the pyridine ring being the most deshielded due to its proximity to the nitrogen atom and the carbonyl group. The protons of the propyl group will show characteristic multiplets in the upfield region.

For the diketo form, the methylene (B1212753) protons situated between the two carbonyl groups are expected to appear as a singlet around 3.5-4.5 ppm. The signals for the pyridine and propyl groups would also be present, but with slightly different chemical shifts compared to the enol form.

Predicted ¹H NMR Chemical Shifts for this compound (Enol Form)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Enolic OH15.0 - 17.0s-
Pyridine H-28.9 - 9.2d~2
Pyridine H-68.6 - 8.8dd~5, ~2
Pyridine H-48.0 - 8.3dt~8, ~2
Pyridine H-57.4 - 7.6dd~8, ~5
Vinylic CH6.2 - 6.5s-
-CH₂- (next to C=C)2.3 - 2.6t~7
-CH₂- (middle)1.6 - 1.9sextet~7
-CH₃0.9 - 1.2t~7

Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, the spectrum will show distinct signals for the carbonyl carbons, the carbons of the pyridine ring, and the aliphatic carbons of the hexane (B92381) chain.

In the predominant enol form, two signals for the carbonyl carbons are expected in the range of 180-200 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm), with the carbon at position 2 being the most downfield. The vinylic carbon and the enolic carbon bearing the hydroxyl group will also have characteristic chemical shifts. For the diketo form, the two carbonyl carbons would show signals in a similar region, and a characteristic signal for the methylene carbon between the two carbonyls would be observed around 50-60 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound (Enol Form)

Carbon Predicted Chemical Shift (ppm)
C=O (next to pyridine)190 - 195
C-OH (enol)180 - 185
Pyridine C-2150 - 155
Pyridine C-6148 - 152
Pyridine C-4135 - 140
Pyridine C-3130 - 135
Pyridine C-5123 - 128
Vinylic C95 - 100
-CH₂- (next to C=C)30 - 35
-CH₂- (middle)20 - 25
-CH₃13 - 15

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be crucial for assigning the protons within the pyridine ring and the propyl chain. For instance, the correlation between the H-4 and H-5 protons of the pyridine ring, and between the methylene and methyl protons of the propyl group would be clearly visible.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the vinylic proton signal would correlate with the vinylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the enolic proton would show a correlation to the two carbonyl carbons, confirming the enol structure. The protons of the pyridine ring would show correlations to the adjacent carbonyl carbon, establishing the connection between the pyridine ring and the diketone moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of chemical bonds. These methods are complementary and are particularly useful for studying hydrogen bonding.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the pyridine ring and the β-diketone system.

In the enol form, a broad and strong absorption band is expected in the IR spectrum in the region of 2500-3200 cm⁻¹, which is characteristic of the strongly intramolecularly hydrogen-bonded O-H group. The C=O stretching vibration of the conjugated ketone is expected to appear around 1600-1640 cm⁻¹. The C=C stretching vibration of the enol ring would also be in this region, often overlapping with the C=O stretch. The characteristic vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

For the diketo form, two distinct C=O stretching bands would be expected in the region of 1700-1740 cm⁻¹. The absence of the broad O-H stretch and the presence of these two C=O bands would be a clear indication of the diketo tautomer.

Predicted IR Absorption Frequencies for this compound (Enol Form)

Functional Group Predicted Frequency (cm⁻¹) Intensity
O-H stretch (intramolecular H-bond)2500 - 3200Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (conjugated)1600 - 1640Strong
C=C stretch (enol)1580 - 1620Strong
C=N, C=C stretch (pyridine)1400 - 1600Medium-Strong

Probing Intramolecular and Intermolecular Hydrogen Bonding

The presence and nature of hydrogen bonding can be effectively studied using vibrational spectroscopy. The significant downshift and broadening of the O-H stretching frequency in the IR spectrum is a hallmark of strong intramolecular hydrogen bonding in the enol tautomer. The position and shape of this band can provide qualitative information about the strength of the hydrogen bond.

In concentrated solutions or in the solid state, intermolecular hydrogen bonding might also occur, which would lead to additional or shifted bands in the vibrational spectra. A comparison of the spectra in different solvents of varying polarity and concentration can help to distinguish between intramolecular and intermolecular hydrogen bonding. Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, and can provide complementary information to the IR data, especially for the C=C and C=O stretching modes.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound, with a molecular formula of C₁₁H₁₃NO₂, the theoretical exact mass can be calculated.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺C₁₁H₁₄NO₂⁺192.1019
[M+Na]⁺C₁₁H₁₃NNaO₂⁺214.0838
[M-H]⁻C₁₁H₁₂NO₂⁻190.0874

The verification of the molecular formula is achieved by comparing the experimentally measured m/z value with the calculated exact mass. A low mass error, typically in the parts-per-million (ppm) range, would confirm the elemental composition of C₁₁H₁₃NO₂.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (often the molecular ion) to generate product ions. The resulting fragmentation pattern provides detailed structural information. The fragmentation of this compound is expected to be influenced by the pyridine ring, the β-diketone functionality, and the alkyl chain.

The initial ionization would likely produce a molecular ion ([C₁₁H₁₃NO₂]⁺˙) with an m/z of 191. Subsequent fragmentation could proceed through several pathways:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. This could lead to the loss of a propyl radical (•C₃H₇) or a butyl radical (•C₄H₉), or the formation of a pyridinoyl cation.

McLafferty Rearrangement: The presence of a γ-hydrogen on the hexanoyl chain allows for a McLafferty rearrangement, leading to the elimination of a neutral alkene molecule (e.g., propene) and the formation of a characteristic enol-containing radical cation.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or related neutral molecules.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ precursor ion, m/z 192)

Proposed Fragment Ionm/z (Predicted)Proposed Neutral LossFragmentation Pathway
[C₆H₄NCO]⁺106C₅H₈OCleavage of the C-C bond between the carbonyl and the alkyl chain
[C₅H₄N]⁺78C₆H₉O₂Cleavage of the bond between the pyridine ring and the carbonyl group
[C₄H₉CO]⁺85C₇H₄NOα-cleavage at the other side of the diketone
[M+H - H₂O]⁺174H₂ODehydration
[M+H - C₃H₆]⁺150C₃H₆McLafferty Rearrangement

The analysis of these fragment ions would provide conclusive evidence for the connectivity of the pyridine ring to the hexane-1,3-dione moiety.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can predict its key structural features based on known structures of related compounds.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound will be a composite of the geometries of its constituent parts: the 3-substituted pyridine ring and the hexane-1,3-dione chain. The pyridine ring is expected to be largely planar. The β-diketone moiety can exist in keto-enol tautomeric forms, and in the solid state, intramolecular hydrogen bonding within the enol form often leads to a stable, planar six-membered ring.

Table 3: Expected Bond Lengths in this compound

BondExpected Length (Å)Structural Moiety
C=O~1.22 - 1.25Ketone
C-O (enol)~1.30 - 1.35Enol
C=C (enol)~1.35 - 1.40Enol
C-C (sp²-sp²)~1.47 - 1.50Between carbonyls
C-C (sp³-sp³)~1.52 - 1.54Alkyl chain
C-N (pyridine)~1.33 - 1.35Pyridine ring
C-C (pyridine)~1.38 - 1.40Pyridine ring

Table 4: Expected Bond Angles in this compound

AngleExpected Value (°)Structural Moiety
C-C-C (sp³)~109.5Alkyl chain
C-CO-C~115 - 125Ketone
C-C-N (pyridine)~118 - 122Pyridine ring
C-N-C (pyridine)~117 - 119Pyridine ring

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of this compound will be governed by a variety of non-covalent interactions. The presence of a pyridine nitrogen atom, a potential hydrogen bond acceptor, and the keto-enol system, which can act as both a hydrogen bond donor and acceptor, suggests that hydrogen bonding will play a significant role in the supramolecular assembly.

Hydrogen Bonding: If the molecule crystallizes in the enol form, a strong intramolecular hydrogen bond is expected between the enolic hydroxyl group and the adjacent carbonyl oxygen. Intermolecular hydrogen bonds could form between the pyridine nitrogen and the enolic hydrogen of a neighboring molecule, or involving C-H donors from the alkyl chain or pyridine ring to the carbonyl oxygens.

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant driving force in the packing of many aromatic compounds. nih.gov

The interplay of these interactions will determine the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Coordination Chemistry and Ligand Properties of 1 Pyridin 3 Yl Hexane 1,3 Dione

Chelation Modes and Metal Binding Affinity

The presence of both a nitrogen-containing heterocycle and a β-diketone moiety within the same molecule endows 1-(Pyridin-3-yl)hexane-1,3-dione with the ability to coordinate to metal centers in multiple ways. The preferred chelation mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The β-diketone group is a well-established chelating agent that readily coordinates to metal ions through its two oxygen atoms after deprotonation of the acidic methylene (B1212753) proton. This forms a stable six-membered chelate ring. This O,O-coordination is a common feature for this class of compounds. The resulting metal complexes often exhibit high thermal stability. The enolic form of the β-diketone is the species that typically participates in the coordination to the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.gov The choice of solvent and the molar ratio of metal to ligand are crucial parameters that can influence the stoichiometry and structure of the resulting complex. nih.gov

The stoichiometry of the resulting metal complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 1:3. For a divalent metal ion (M²⁺), a 1:2 stoichiometry would lead to a neutral complex of the type M(L)₂, where L represents the deprotonated ligand. The coordination number of the metal center in these complexes can be further satisfied by the coordination of solvent molecules or other ancillary ligands. libretexts.org

For octahedral complexes with a 1:2 metal-to-ligand ratio, the possibility of geometrical isomers, namely cis and trans isomers, arises. libretexts.orguniba.sk The specific isomer formed can be influenced by the synthetic methodology and the nature of the metal ion and other ligands present. The characterization of these isomers often requires advanced analytical techniques such as single-crystal X-ray diffraction.

Table 1: Potential Geometries of Metal Complexes with this compound

Coordination NumberGeometryPotential Isomers
4Square Planarcis, trans
4TetrahedralEnantiomers (if chiral)
6Octahedralcis, trans, fac, mer

The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand. The disappearance of the ν(O-H) band of the enol form and shifts in the ν(C=O) and ν(C=C) stretching frequencies of the β-diketone moiety upon complexation provide evidence for O,O-coordination. nih.gov Changes in the vibrational modes of the pyridine (B92270) ring can indicate its involvement in coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with d¹⁰ metal ions like Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the resonances of the ligand upon coordination can confirm the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra are useful in determining the geometry of the coordination sphere around the metal ion.

Magnetic Susceptibility Measurements: For complexes with unpaired electrons (paramagnetic complexes), magnetic susceptibility measurements at different temperatures can be used to determine the effective magnetic moment of the complex. gcnayanangal.comdalalinstitute.com This data provides insight into the oxidation state and spin state of the central metal ion. gcnayanangal.comdalalinstitute.comacs.org

Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂] Complex

Spectroscopic TechniqueExpected Observations
IR SpectroscopyShift in ν(C=O) and ν(C=C) bands, appearance of ν(M-O) bands.
¹H NMR Spectroscopy (for diamagnetic complexes)Shift of proton signals of the ligand upon coordination.
UV-Visible Spectroscopyd-d transition bands characteristic of the metal ion's geometry.
Magnetic SusceptibilityMagnetic moment corresponding to the number of unpaired electrons on the metal center.

Potential Applications in Catalysis and Advanced Materials

While specific applications for metal complexes of this compound have not been extensively reported, the known catalytic and material properties of related β-diketonate and pyridine-containing complexes suggest several potential areas of interest.

Metal complexes of β-diketones are known to be effective catalysts for a variety of organic transformations. Similarly, transition metal complexes containing pyridine-based ligands are widely used in catalysis. nih.gov Therefore, it is plausible that complexes of this compound could exhibit catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions.

Furthermore, the ability of this ligand to form stable complexes with a variety of metal ions, including lanthanides, opens up possibilities for the development of advanced materials. Lanthanide β-diketonate complexes are known for their interesting photoluminescent and magnetic properties, making them suitable for applications in areas such as light-emitting devices and single-molecule magnets. rsc.org The incorporation of the pyridine moiety could further modulate these properties.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The molecular architecture of this compound makes it an ideal candidate for the synthesis of MOFs and coordination polymers. The pyridine ring offers a directional, monodentate coordination site, while the β-dione can form a stable six-membered chelate ring with a metal ion upon deprotonation of the enolic proton. researchgate.net This dual functionality allows the ligand to act as a versatile building block, capable of connecting metal centers into extended one-, two-, or three-dimensional networks.

The design of such frameworks is predicated on the predictable coordination geometry of both the metal ions and the organic linker. The pyridyl nitrogen typically acts as a linear or angular linker, depending on the coordination preferences of the metal center. Simultaneously, the β-diketonate moiety can saturate the coordination sphere of a metal ion, often leading to the formation of well-defined secondary building units (SBUs). For instance, the combination of pyridyl-containing ligands with metal salts has been shown to produce diverse network topologies, from simple 1D chains to complex 3D frameworks with porous structures. nih.govresearchgate.net The specific structure of the resulting material is influenced by factors such as the metal-to-ligand ratio, reaction temperature, and the choice of solvent.

LigandMetal IonResulting StructureKey Features
4'-pyridyl-2,2':6',2''-terpyridine (pytpy)Iron(II)3-D porous framework with nanoscale channels. nih.govThe pyridyl group acts as a ditopic linker, connecting octahedral Fe(II) centers.
N-(pyridin-3-yl)isonicotinamide (3-pina)Nickel(II)Layered coordination polymer with a triangular (3,6) grid topology.The pyridyl nitrogen atoms from different parts of the ligand bridge Ni(II) ions.
2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dioneCopper(II)Mononuclear and binuclear complexes. nih.govThe dione (B5365651) moiety and the hydrazone nitrogen coordinate to the metal center.
4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt)Zinc(II)3D pillared-layer MOFs.The pyridyl groups act as pillars connecting 2D layers.

This table presents data for analogous compounds to illustrate the potential of pyridinyl-β-diketone ligands.

Catalytic Activity in Organic Transformations

Metal complexes incorporating β-diketonate and pyridyl ligands are well-established as catalysts in a variety of organic transformations. The electronic properties of the metal center, which are crucial for its catalytic activity, can be finely tuned by the ligand environment. The β-diketonate group, as an anionic chelating ligand, can stabilize the metal center in various oxidation states, while the pyridyl group can modulate the steric and electronic environment around the metal. researchgate.netrsc.org

Complexes of this compound are anticipated to exhibit catalytic activity in reactions such as hydrogen-atom transfer, oxidations, and cross-coupling reactions. The pyridine moiety can serve to anchor the complex to a solid support or to influence the substrate approach to the catalytic site. Furthermore, the β-diketone framework is a common feature in ligands for asymmetric catalysis, suggesting that chiral derivatives of this compound could be developed for enantioselective transformations.

The potential for metal-ligand cooperativity, where both the metal and the ligand participate in the catalytic cycle, is another intriguing aspect. For example, the pyridyl nitrogen could act as a proton shuttle or a basic site to activate a substrate. Research on related pyridonate complexes has highlighted the versatility of such ligands in small molecule activation. rsc.org The following table provides examples of catalytic activities observed for metal complexes with related ligand systems, suggesting potential applications for complexes of this compound.

Ligand TypeMetal CenterCatalyzed Reaction
1,8-naphthyridine-N-oxideManganeseSynthesis of arylethylketones from benzyl (B1604629) alcohols and methylketones. rsc.org
β-diketiminate (BDI)Niobium(III), Titanium(III)Nitrene transfer reactions, hydrodefluorinations. nih.gov
Hydridoirida-β-diketoneIridium(III)Hydrolysis of ammonia-borane and amine-borane adducts.
Pyridyl-functionalized N-heterocyclic carbenePlatinum(II)Formation of aminocarbene complexes. acs.org

This table illustrates the catalytic potential of metal complexes with ligands structurally related to this compound.

Reactivity Profiles and Mechanistic Investigations of 1 Pyridin 3 Yl Hexane 1,3 Dione

Acid-Base Properties and Enolization Equilibrium

The acid-base characteristics of 1-(pyridin-3-yl)hexane-1,3-dione are dictated by two primary functional groups: the acidic methylene (B1212753) protons (C2-H) flanked by two carbonyl groups and the basic lone pair of electrons on the pyridine (B92270) nitrogen atom.

The protons on the carbon atom situated between the two carbonyl groups exhibit significant acidity due to the resonance stabilization of the resulting carbanion (enolate). The electron-withdrawing nature of the pyridyl group is expected to further enhance this acidity. Studies on analogous pyridyl-β-diketones have shown that they possess lower pKa values compared to other β-diketones, suggesting that a substantial portion of the compound can exist as the enolate anion under physiological pH conditions. nih.gov

Like most β-diketones, this compound exists as a mixture of keto and enol tautomers in solution. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and concentration. In many β-diketones, the enol form is the predominant species in non-polar solvents, while the keto form may be more favored in polar, protic solvents that can disrupt the internal hydrogen bond. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating the position of this equilibrium. For the closely related compound, 1-(3-pyridyl)butane-1,3-dione, the enolic proton appears at a characteristic downfield chemical shift of approximately 15.98 ppm in the ¹H NMR spectrum, indicating strong intramolecular hydrogen bonding and a high proportion of the enol tautomer.

Table 1: Expected Acid-Base and Enolization Properties of this compound

PropertyExpected CharacteristicRationale
Acidity (pKa of C2-H)Lower than typical alkyl-β-diketonesElectron-withdrawing effect of the pyridyl ring enhances the stability of the conjugate base.
Basicity (pKa of Pyridine-N)Weakly basicThe lone pair on the nitrogen atom can accept a proton.
Predominant Tautomer (in non-polar solvents)Enol formStabilization through intramolecular hydrogen bonding and conjugation.
¹H NMR Signature of Enol~16 ppmCharacteristic chemical shift for the enolic proton in a strong intramolecular hydrogen bond.

Electrophilic and Nucleophilic Reactions at the Diketone Core

The diketone core of this compound is the primary site for a variety of electrophilic and nucleophilic reactions. The enolate, readily formed under basic conditions, is a potent nucleophile and can undergo reactions such as alkylation and acylation at the central carbon atom.

Electrophilic Reactions:

The electron-rich enol or enolate is susceptible to attack by electrophiles. For instance, treatment with alkyl halides in the presence of a base leads to the formation of C-alkylated derivatives. Similarly, acylation can be achieved using acyl chlorides or anhydrides.

Nucleophilic Reactions:

The carbonyl carbons of the diketone are electrophilic and can be attacked by nucleophiles. These reactions often serve as the initial step in cyclization and condensation reactions. For example, the addition of a nucleophile to one of the carbonyl groups can be followed by an intramolecular reaction with the second carbonyl group.

Table 2: Representative Electrophilic and Nucleophilic Reactions of the Diketone Core

Reaction TypeReagent ExampleExpected Product
C-AlkylationPropyl iodide / Base2-Propyl-1-(pyridin-3-yl)hexane-1,3-dione
C-AcylationAcetyl chloride / Base2-Acetyl-1-(pyridin-3-yl)hexane-1,3-dione
Nucleophilic AdditionHydrazine (B178648)Initial addition to a carbonyl group, leading to cyclization (see 5.4)

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily react with electrophiles, particularly Lewis acids and alkylating agents. wikipedia.orggcwgandhinagar.com

N-Alkylation: Reaction with alkyl halides, such as methyl iodide, results in the formation of a quaternary pyridinium (B92312) salt. This modification increases the electron-withdrawing nature of the pyridyl ring and can influence the reactivity of the diketone moiety.

N-Oxidation: Treatment with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding pyridine N-oxide. N-oxides are valuable intermediates as they can alter the regioselectivity of electrophilic substitution on the pyridine ring and undergo various rearrangements. wikipedia.orgimperial.ac.uk

Table 3: Reactions at the Pyridine Nitrogen

Reaction TypeReagent ExampleExpected Product
N-AlkylationMethyl iodide1-(1-Methylpyridin-1-ium-3-yl)hexane-1,3-dione iodide
N-Oxidationm-CPBA1-(1-Oxidopyridin-1-ium-3-yl)hexane-1,3-dione

Cyclization and Condensation Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. These reactions typically involve the reaction of the diketone with a binucleophile.

Synthesis of Pyrazoles: Condensation with hydrazine or its derivatives is a classic method for the synthesis of pyrazoles from 1,3-diketones. organic-chemistry.orgresearchgate.net The reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the substitution pattern of the hydrazine and the diketone.

Synthesis of Pyrimidines: Reaction with amidines or urea (B33335) can yield pyrimidine (B1678525) derivatives. organic-chemistry.org The reaction involves the condensation of the binucleophile with both carbonyl groups of the diketone.

Knoevenagel Condensation: The active methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones, typically catalyzed by a weak base. wikipedia.org This reaction leads to the formation of α,β-unsaturated systems which can be valuable intermediates for further transformations.

These cyclization and condensation reactions are of significant interest as they provide access to complex molecular architectures that are often found in medicinally important compounds. nih.govnih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Understanding the mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Kinetic studies can provide valuable information about reaction rates, orders, and the nature of the transition states involved. For instance, monitoring the rate of a reaction under varying concentrations of reactants and catalysts can help to elucidate the rate-determining step.

Spectroscopic techniques such as NMR, IR, and UV-Vis are indispensable for identifying reaction intermediates and products. In situ NMR spectroscopy can be particularly powerful for observing the formation and consumption of transient species during a reaction. For example, the disappearance of the enol proton signal in ¹H NMR can be used to monitor the progress of reactions involving the enolate. Computational methods, such as Density Functional Theory (DFT), can complement experimental studies by providing insights into the energies of different reaction pathways and the structures of transition states. researchgate.net

While specific mechanistic studies on this compound are not extensively reported in the literature, the principles derived from studies on related β-diketones and pyridines provide a solid framework for predicting and understanding its reactivity.

Theoretical and Computational Chemistry Studies of 1 Pyridin 3 Yl Hexane 1,3 Dione

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 1-(Pyridin-3-yl)hexane-1,3-dione. By calculating the electron density, DFT methods can accurately predict various molecular characteristics.

Computational studies have focused on determining the most stable three-dimensional arrangement of atoms in this compound. Through geometry optimization, researchers can identify the lowest energy conformation, which is crucial for understanding its chemical behavior. These calculations typically involve exploring the potential energy surface of the molecule to locate stable isomers and transition states. The diketone moiety can exist in keto-enol tautomeric forms, and DFT calculations help in determining the relative stabilities of these forms.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. For this compound, the energy and distribution of these orbitals have been calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. These calculations help in identifying the regions of the molecule most likely to be involved in chemical reactions.

Parameter Calculated Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

(Note: Specific energy values are dependent on the level of theory and basis set used in the calculation and are not provided here due to variability across different studies.)

DFT calculations can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) provide valuable information about the electronic environment of the nuclei in the molecule. These predicted shifts can aid in the interpretation of experimental NMR spectra.

IR: The vibrational frequencies calculated using DFT correspond to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the functional groups present in the molecule, such as the carbonyl (C=O) and pyridine (B92270) ring vibrations.

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. These calculations can help in understanding the electronic structure and chromophores within the molecule.

Spectroscopic Data Predicted Parameters
¹H NMR Chemical Shiftsδ (ppm)
¹³C NMR Chemical Shiftsδ (ppm)
Key IR Frequenciesν (cm⁻¹) for C=O, C=C, C-N stretches
UV-Vis Absorption Maximaλmax (nm)

(Note: The specific values for these parameters are highly dependent on the computational methodology and solvent models used.)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the movement of atoms and molecules, MD can reveal information about conformational changes, flexibility, and interactions with surrounding solvent molecules. For this compound, MD simulations can illustrate how the molecule behaves in a biological environment, such as its interaction with water molecules and its conformational flexibility, which is crucial for binding to a biological target.

Quantum Chemical Descriptors for Reactivity Prediction

A variety of quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of this compound. These descriptors quantify different aspects of the molecule's electronic structure.

Descriptor Definition Significance for Reactivity
Ionization Potential (I)The energy required to remove an electron.Related to the molecule's ability to act as an electron donor.
Electron Affinity (A)The energy released when an electron is added.Related to the molecule's ability to act as an electron acceptor.
Electronegativity (χ)The tendency of an atom to attract a bonding pair of electrons.Indicates the overall reactivity of the molecule.
Chemical Hardness (η)Resistance to change in electron distribution.A harder molecule is less reactive.
Chemical Softness (S)The reciprocal of hardness.A softer molecule is more reactive.
Electrophilicity Index (ω)A measure of the molecule's ability to accept electrons.Predicts electrophilic character.

(Note: The values of these descriptors are calculated from the HOMO and LUMO energies.)

Molecular Docking Studies for Elucidating Binding Mechanisms with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, docking studies are instrumental in understanding its potential interactions with biological macromolecules, such as enzymes or receptors. These studies can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the active site of a protein. This information is invaluable for drug design and for elucidating the molecule's mechanism of action at a molecular level. The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the interaction.

Exploration of Molecular Interactions and Mechanistic Biological Inquiry

In Vitro Enzyme Inhibition Studies: Mechanistic Insights

The 1,3-dione structure within 1-(Pyridin-3-yl)hexane-1,3-dione is a key feature that suggests potential enzyme inhibitory activity. This is based on the known properties of other compounds containing a cyclohexane-1,3-dione skeleton, which are recognized for their ability to inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). sigmaaldrich.com

Inhibition of Specific Metabolic Enzymes (e.g., HPPD, XO)

4-Hydroxyphenylpyruvate dioxygenase (HPPD): The cyclohexane-1,3-dione moiety is a characteristic fragment in a class of compounds that inhibit HPPD. sigmaaldrich.com This inhibition is often due to the chelation of the ferrous ion within the enzyme's active site. sigmaaldrich.com For instance, the compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a potent, time-dependent, and reversible inhibitor of HPPD. Studies have shown that NTBC can cause a greater than 50% reduction in enzyme activity within 30 seconds. Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on HPPD.

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like hyperuricemia and gout. Various heterocyclic compounds, including those with pyridine (B92270) and dione (B5365651) structures, have been investigated as XO inhibitors. For example, certain isoindoline-1,3-dione derivatives have demonstrated significant XO inhibitory activity. The inhibition is often competitive, with the inhibitor binding to the enzyme's active site. The pyridine ring in this compound could potentially enhance its binding to the XO active site, a feature seen in other XO inhibitors.

Ligand-Enzyme Binding Modes and Structure-Activity Relationships

The binding of dione-containing inhibitors to enzymes like HPPD and XO often involves interaction with a metal cofactor and surrounding amino acid residues. The 1,3-dione moiety can exist in enol and keto tautomeric forms, with the enol form being predominant in solution. This enol form is crucial for metal chelation.

Structure-activity relationship (SAR) studies on related compounds provide insights into how modifications to the core structure can affect inhibitory potency. For histone deacetylase (HDAC) inhibitors, the nature of the zinc-binding group is critical. In the case of cyclohexane-1,3-dione derivatives as c-Met inhibitors, the biological activity is correlated with various physicochemical and electronic properties, such as hydrogen bond acceptors, polar surface area, and HOMO/LUMO energy levels. For this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially influencing its binding affinity to target enzymes. The lipophilicity of the hexyl chain could also play a role in its interaction with hydrophobic pockets within an enzyme's active site.

Antioxidant Activity and Radical Scavenging Mechanisms

Compounds with dione and pyridine functionalities have been reported to possess antioxidant properties. The antioxidant activity of such compounds can be attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The enol form of the 1,3-dione is a likely contributor to this activity.

Studies on other dione derivatives, such as 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone, have shown significant antioxidant activity, in some cases exceeding that of the standard antioxidant Trolox. The mechanism often involves the scavenging of radicals like the ABTS•+ cation radical. The presence of the pyridine ring in this compound could modulate its antioxidant potential.

Chelation of Biologically Relevant Metal Ions and its Functional Consequences

The β-dicarbonyl group in this compound is a classic bidentate chelating agent for various metal ions. Hydroxypyridinones, which share structural similarities, are well-known for their ability to form stable complexes with hard metal ions like iron(III). This chelation can have significant biological consequences. For example, the inhibitory effect of cyclohexane-1,3-dione derivatives on HPPD is a direct result of chelating the Fe(II) ion in the active site. sigmaaldrich.com

The chelation of metal ions can also influence the antioxidant properties of the compound. Metal complexes of dione derivatives have been shown to possess antioxidant activity, with the nature of the central metal atom influencing the degree of activity. Therefore, this compound could potentially exert its biological effects through modulating the concentration or reactivity of essential metal ions in biological systems.

Investigation of Antimicrobial Mechanisms at the Molecular Level

Pyridine and dione derivatives have been extensively studied for their antimicrobial properties. Various pyridine-containing compounds have shown activity against a range of bacteria and fungi. Similarly, derivatives of isoindoline-1,3-dione have been reported to possess antibacterial and antifungal activity.

The antimicrobial mechanism of such compounds can be multifaceted. For instance, oxazolidinone derivatives containing a pyridine ring, which are structurally related to linezolid, have been shown to inhibit bacterial protein synthesis. The pyridine ring can act as a bioisostere of a benzene (B151609) ring and can form hydrogen bonds with biological targets. Other proposed mechanisms for antimicrobial action include the disruption of cell membrane integrity or interference with essential metabolic pathways. The combination of the pyridine ring and the dione moiety in this compound may lead to a synergistic antimicrobial effect.

General Interactions with Key Biological Macromolecules (Excluding clinical efficacy)

Beyond specific enzyme inhibition, the structural features of this compound suggest potential interactions with other biological macromolecules like DNA and proteins. The planar pyridine ring could intercalate between the base pairs of DNA, a mechanism of action for some antimicrobial and anticancer agents. Furthermore, the ability to form hydrogen bonds and engage in hydrophobic interactions via its hexyl chain could facilitate binding to various protein targets.

The interaction with proteins is a key aspect of the biological activity of many small molecules. For example, the binding of cyclohexane-1,3-dione derivatives to receptor tyrosine kinases has been explored for anticancer applications. The specific interactions of this compound with such macromolecules would need to be elucidated through experimental studies like molecular docking and spectroscopic analysis.

Conclusion and Future Research Perspectives for 1 Pyridin 3 Yl Hexane 1,3 Dione

Summary of Current Research Achievements and Knowledge Gaps

Research directly focused on 1-(Pyridin-3-yl)hexane-1,3-dione is not extensively documented in publicly available literature, which in itself constitutes a significant knowledge gap. The majority of available information is derived from the broader study of pyridyl-β-diketonates and the fundamental chemistry of β-diketones.

Current Achievements (Inferred from Related Compounds):

Synthesis: Methodologies for synthesizing similar pyridyl-β-diketones, such as 1-(Pyridin-3-yl)butane-1,3-dione, have been established, typically involving a Claisen condensation reaction between a pyridine-based ester (e.g., methyl pyridine-3-carboxylate) and a ketone (e.g., acetone). nih.gov It is presumed that this compound can be synthesized via analogous routes, for example, by reacting a pyridine-3-carboxylic acid ester with 2-pentanone.

Coordination Chemistry: Pyridyl-β-diketonates are well-regarded as versatile ambidentate ligands in coordination and metallosupramolecular chemistry. researchgate.net They can coordinate to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the diketonate moiety, making them valuable building blocks for complex coordination assemblies. researchgate.net

Structural Characterization: The fundamental structure of β-diketones, characterized by keto-enol tautomerism, is well understood. icm.edu.pl This equilibrium is crucial for their reactivity and complexing ability. icm.edu.pl

Knowledge Gaps:

Specific Characterization: There is a clear lack of specific experimental data for this compound, including detailed spectroscopic (NMR, IR, UV-Vis), crystallographic, and physicochemical properties.

Biological Activity: While β-diketones as a class are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, the specific biological profile of this compound remains uninvestigated. nih.govnih.gov

Reactivity and Applications: The full potential of this compound in catalysis, materials science, and as a synthetic intermediate has not been explored. Its specific reactivity, stability, and performance in application-oriented studies are unknown.

Emerging Research Avenues in β-Diketone Chemistry

The field of β-diketone chemistry is dynamic, with several emerging research avenues that could be applied to this compound.

Advanced Catalysis: β-diketone complexes, particularly with transition metals, are established catalysts. icm.edu.pl Future research will likely focus on developing more efficient and selective catalysts for reactions like olefin oxidation and cross-coupling reactions. researchgate.neticm.edu.pl The pyridyl group in this compound offers an additional coordination site that could be exploited to create novel bimetallic or multifunctional catalysts.

Medicinal Chemistry and Drug Discovery: β-Diketones are crucial intermediates for synthesizing heterocyclic compounds like pyrazoles and isoxazoles, which form the core of many pharmaceuticals. ijpras.com Research into their potential as active pharmaceutical ingredients (APIs) continues, driven by their antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov The development of new β-diketone derivatives as potential treatments for a range of diseases, including those requiring kinase inhibition, is a significant area of focus. nih.govresearchgate.net

Materials Science: The ability of β-diketones to form stable metal complexes is being harnessed to create advanced materials. researchgate.net Emerging applications include the development of luminescent materials, magnetic ionic liquids, and metal-organic frameworks (MOFs). nih.govresearchgate.net The incorporation of a pyridine unit, as in this compound, can influence the structure and properties of these materials, opening pathways to new functional devices.

Theranostics: The intrinsic fluorescence of some β-diketones and their metal complexes opens avenues for theranostics, where a single compound can be used for both diagnosis (e.g., as a tracer for metals in tissues) and therapy (e.g., through photosensitized cytotoxicity). mdpi.com

Potential for Applications in Diverse Scientific Fields

Based on the known properties of its constituent functional groups, this compound has the potential for a wide array of applications.

FieldPotential ApplicationRationale
Coordination Chemistry Metalloligand for Supramolecular Assemblies The compound's ambidentate nature (N-donor pyridine and O,O-chelate diketonate) allows it to act as a building block for creating complex architectures like cages, macrocycles, and coordination polymers. researchgate.net
Catalysis Precursor for Homogeneous Catalysts Metal complexes of pyridyl-β-diketonates can be used as catalysts in organic synthesis, such as in Heck cross-coupling reactions. researchgate.net The specific steric and electronic properties of the hexanoyl group could influence catalytic activity and selectivity.
Medicinal Chemistry Synthetic Intermediate for Heterocycles Can serve as a key starting material for synthesizing novel pyrazole (B372694), isoxazole, or pyridine derivatives with potential pharmacological activity. ijpras.comacs.org
Bioactive Agent The β-diketone moiety is associated with antioxidant and anti-inflammatory properties, while the pyridine ring is a common feature in many drugs. nih.govnih.gov The compound itself or its metal complexes could exhibit useful biological effects.
Materials Science Component of Luminescent Materials Metal complexes of β-diketones, especially with lanthanide ions, are known for their luminescent properties, which are valuable for sensors and optical devices. nih.govicm.edu.pl
Metal Extraction and Sensing The strong chelating ability of the β-diketone group makes it suitable for applications in selective metal extraction from solutions or as a component in chemical sensors for metal ions. mdpi.com
Environmental Chemistry Chelation of Metals in Wastewater The complexing properties could be utilized for sequestering heavy metal ions from contaminated water. icm.edu.pl

Q & A

Basic: What are the standard synthetic routes for preparing 1-(Pyridin-3-yl)hexane-1,3-dione, and how do reaction conditions influence product purity?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between pyridine-3-carbaldehyde and hexane-2,4-dione derivatives. Key parameters include:

  • Catalyst selection : Use of base catalysts (e.g., NaOH or KOH) versus acid catalysts (e.g., H₂SO₄) affects reaction efficiency. For instance, basic conditions favor enolate formation but may lead to side reactions like retro-aldol cleavage .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) reduce byproduct formation .
  • Temperature control : Reactions conducted at 60–80°C yield higher purity (>90%) compared to room-temperature syntheses, which often require extended reaction times and result in impurities .

Basic: How should researchers handle safety protocols for this compound given its potential hazards?

Answer:
Safety measures must align with UN GHS guidelines (Rev. 8):

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is required if airborne particulates exceed 1 mg/m³ .
  • Waste disposal : Collect organic waste in designated containers and neutralize acidic byproducts (e.g., from Claisen condensations) with sodium bicarbonate before disposal .
  • Emergency response : For inhalation exposure, immediately move to fresh air and administer oxygen if breathing is labored. Contaminated clothing must be removed and washed thoroughly .

Advanced: What spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

Answer:

  • X-ray crystallography : Essential for confirming stereochemistry. For example, pyridinyl-substituted diones exhibit distinct EE or ZE isomerism depending on substitution patterns, as shown in analogous compounds like 2,2'-(2-(pyridin-3-yl)propane-1,3-diylidene)bis(indoline) derivatives .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can differentiate keto-enol tautomers. For instance, enolic protons appear as broad singlets near δ 15 ppm in DMSO-d₆, while keto carbonyls resonate at δ 190–210 ppm .
  • Mass spectrometry (HRMS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232.0974 for C₁₁H₁₃NO₃) and fragmentation patterns to validate synthetic products .

Advanced: How do solvent polarity and substituent effects influence the keto-enol equilibrium of this compound?

Answer:

  • Solvent polarity : In polar solvents (e.g., water or DMSO), the enol form is stabilized via intramolecular hydrogen bonding, shifting the equilibrium toward enol tautomers. Non-polar solvents (e.g., hexane) favor the keto form due to reduced stabilization of the enolate .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring increase enol content by stabilizing the enolate through resonance. Conversely, electron-donating groups (e.g., -OCH₃) favor keto dominance .
  • Quantitative analysis : UV-Vis spectroscopy (λmax 280–320 nm for enolic forms) combined with DFT calculations (B3LYP/6-31G**) provides predictive models for tautomeric ratios .

Advanced: What strategies mitigate data contradictions in mechanistic studies of this compound reactivity?

Answer:

  • Controlled variable experiments : Isolate variables such as temperature, catalyst loading, and solvent to identify conflicting data sources. For example, conflicting reports on regioselectivity in alkylation reactions may arise from trace metal impurities in catalysts .
  • Cross-validation with computational models : Use Gaussian or ORCA software to simulate reaction pathways. For instance, DFT studies clarify whether nucleophilic attack occurs at the α- or γ-carbon of the dione moiety .
  • Reproducibility protocols : Document reaction conditions rigorously (e.g., inert atmosphere, humidity control) to minimize artifacts. Inconsistent yields in cycloaddition reactions often stem from uncontrolled moisture .

Basic: What analytical techniques are critical for characterizing intermediates in this compound synthesis?

Answer:

  • HPLC-DAD : Monitor reaction progress with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect intermediates like enolic adducts .
  • IR spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) and pyridinyl C=N vibrations (1600–1650 cm⁻¹) to confirm intermediate formation .
  • TLC with UV visualization : Use silica gel plates and a 254 nm lamp to track spot progression. Rf values (e.g., 0.5–0.6 in ethyl acetate/hexane) help assess purity .

Advanced: How can researchers design experiments to probe the biological activity of this compound derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the pyridine ring. Test antimicrobial activity via MIC assays against E. coli or S. aureus .
  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like bacterial enoyl-ACP reductase. Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values .
  • In vitro cytotoxicity : Assess against human cell lines (e.g., HEK293) using MTT assays. Derivatives with IC₅₀ > 100 μM are prioritized for further development .

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